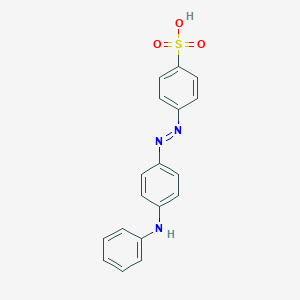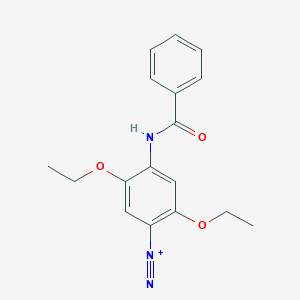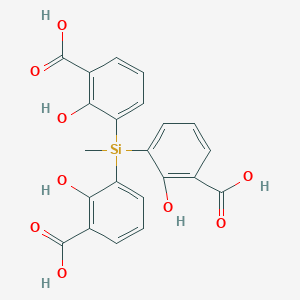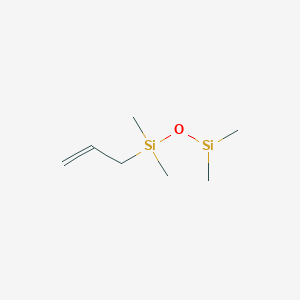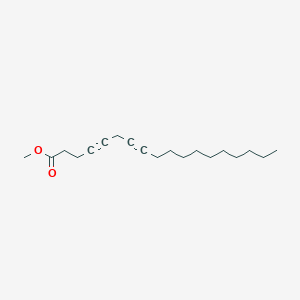
Phosphonoacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonoacetaldehyde is an organic compound belonging to the class of organic phosphonic acids. It contains a phosphonic acid group directly bonded to an aldehyde group. This compound is of significant interest due to its unique chemical properties and its role in various biochemical pathways, particularly in the metabolism of phosphonates.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonoacetaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with acetaldehyde in the presence of a base. This reaction proceeds via the formation of an intermediate, which is subsequently hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also involve purification steps such as distillation or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Phosphonoacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonoacetic acid.
Reduction: It can be reduced to form phosphonoethanol.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonoacetic acid.
Reduction: Phosphonoethanol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphonoacetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphonate compounds.
Biology: It plays a role in the study of phosphonate metabolism and is used to investigate the enzymatic pathways involved in the degradation of phosphonates.
Medicine: this compound and its derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and antimicrobial agents.
Industry: It is used in the production of various chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
Phosphonoacetaldehyde exerts its effects primarily through its interaction with enzymes involved in phosphonate metabolism. One key enzyme is this compound hydrolase, which catalyzes the hydrolytic cleavage of the carbon-phosphorus bond in this compound to form acetaldehyde and phosphate. This reaction proceeds via the formation of a Schiff base intermediate, where the enzyme’s active site lysine residue forms a covalent bond with the aldehyde group of this compound.
Comparison with Similar Compounds
Phosphonoacetaldehyde is unique among phosphonates due to its aldehyde functional group. Similar compounds include:
Phosphonoacetic acid: Lacks the aldehyde group and is more stable.
Phosphonoethanol: Contains an alcohol group instead of an aldehyde.
2-Aminoethylphosphonic acid: Contains an amino group and is a common natural phosphonate.
This compound’s unique reactivity and role in enzymatic pathways make it a valuable compound for research and industrial applications.
Properties
CAS No. |
16051-76-6 |
|---|---|
Molecular Formula |
C2H5O4P |
Molecular Weight |
124.03 g/mol |
IUPAC Name |
2-oxoethylphosphonic acid |
InChI |
InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6) |
InChI Key |
YEMKIGUKNDOZEG-UHFFFAOYSA-N |
SMILES |
C(C=O)P(=O)(O)O |
Canonical SMILES |
C(C=O)P(=O)(O)O |
Key on ui other cas no. |
16051-76-6 |
Synonyms |
2-phosphonoacetaldehyde acetylphosphonate phosphonoacetaldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)





